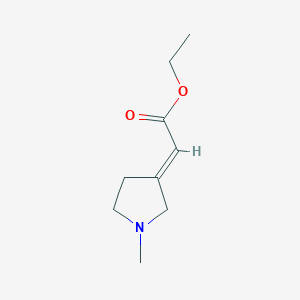
Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C₉H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1-methylpyrrolidine under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include ethyl acetoacetate, 1-methylpyrrolidine, and a suitable base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their potential as drug candidates.
Mechanism of Action
The mechanism of action of ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate
- Ethyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate
Uniqueness
Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h6H,3-5,7H2,1-2H3/b8-6+ |
InChI Key |
ZXFYNGMKCCVHOD-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCN(C1)C |
Canonical SMILES |
CCOC(=O)C=C1CCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















